![molecular formula C20H17ClN2OS B282689 N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide](/img/structure/B282689.png)
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide, also known as CMPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CMPB is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has been shown to inhibit the activity of several protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Studies have shown that N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has also been shown to have anti-oxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has a range of biochemical and physiological effects, making it a versatile compound for use in various research studies. However, one limitation of using N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret study results.
未来方向
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide. One area of research that shows promise is the development of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide analogs that have improved anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide and how it interacts with various signaling pathways and enzymes. Finally, more studies are needed to explore the potential applications of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide in other areas of scientific research, such as neurodegenerative diseases and autoimmune disorders.
合成方法
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylbenzoic acid with pyridine-2-thiol in the presence of a coupling reagent. The resulting product can then be further reacted with an appropriate amine to form the final N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide compound.
科学研究应用
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has been extensively studied for its potential applications in scientific research. One area of research where N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has shown promise is in the field of cancer research. Studies have shown that N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
属性
分子式 |
C20H17ClN2OS |
|---|---|
分子量 |
368.9 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C20H17ClN2OS/c1-14-5-10-17(21)12-18(14)23-20(24)16-8-6-15(7-9-16)13-25-19-4-2-3-11-22-19/h2-12H,13H2,1H3,(H,23,24) |
InChI 键 |
VZPYQHUTLFACGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3 |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



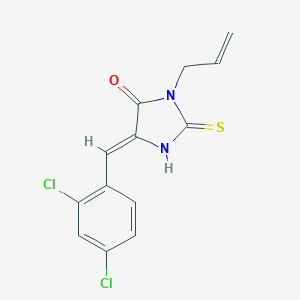
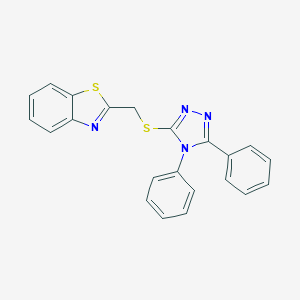
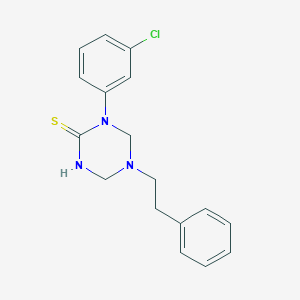

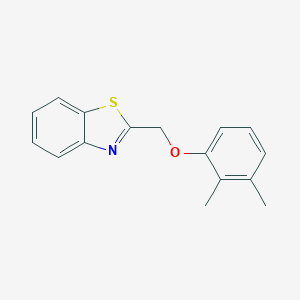

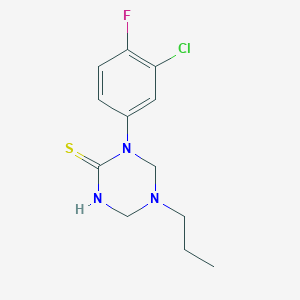
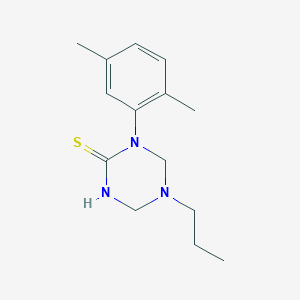
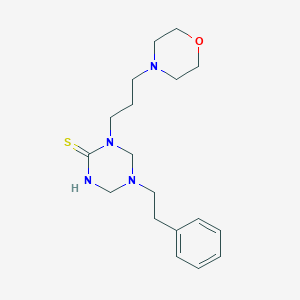
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)